(4-amino-2-methylphenyl)-(7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone
Overview
Description
Tolvaptan metabolite DM-4128, also known as 1432725-24-0 or 4U854V7PAG, is a compound with the molecular formula C18H19ClN2O2 . It has a molecular weight of 330.8 g/mol . The IUPAC name for this compound is (4-amino-2-methylphenyl)- (7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone .
Synthesis Analysis
The metabolites of tolvaptan, including DM-4128, are mainly produced by CYP 3A4 . The chemical synthesis of these metabolites has been described in the literature for further study .Molecular Structure Analysis
The InChI string for Tolvaptan metabolite DM-4128 is InChI=1S/C18H19ClN2O2/c1-11-9-13 (20)5-6-14 (11)18 (23)21-8-2-3-17 (22)15-10-12 (19)4-7-16 (15)21/h4-7,9-10,17,22H,2-3,8,20H2,1H3 . The Canonical SMILES string is CC1=C (C=CC (=C1)N)C (=O)N2CCCC (C3=C2C=CC (=C3)Cl)O .Physical and Chemical Properties Analysis
Tolvaptan metabolite DM-4128 has a molecular weight of 330.8 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The compound has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass of the compound is 330.1135055 g/mol . The Topological Polar Surface Area is 66.6 Ų . The compound has a Heavy Atom Count of 23 .Scientific Research Applications
1. Pharmacokinetics and Metabolism
- A study by Hoshikawa et al. (2019) developed a method for quantifying tolvaptan and its major metabolites, including DM-4128, in human plasma. This method is significant for evaluating the pharmacokinetics of oral tolvaptan, including the determination of its major metabolites in heart failure patients (Hoshikawa et al., 2019).
2. Drug-Drug Interactions and Liver Injury
- Lu et al. (2016) investigated the interactions of tolvaptan and its metabolites, including DM-4128, with metabolic and transport proteins in human hepatocytes. This study is crucial in understanding the potential drug-drug interactions involving tolvaptan and its metabolites (Lu et al., 2016).
3. Synthesis for Further Study
- The chemical synthesis of tolvaptan metabolites, including DM-4128, was described by Wan et al. (2012) for further studies. This synthesis is essential for understanding the properties and potential applications of these metabolites (Wan et al., 2012).
4. Mechanistic Model of Liver Injury
- Woodhead et al. (2016) applied a mechanistic model to evaluate the mechanisms of tolvaptan drug-induced liver injury, considering the role of metabolites like DM-4128. This model helps in understanding the liver safety profile of tolvaptan observed in clinical trials (Woodhead et al., 2016).
5. Hepatic Transporter Inhibition
- Slizgi et al. (2016) explored the ability of tolvaptan and its metabolites, such as DM-4128, to inhibit human hepatic transporters. Understanding these interactions is important for assessing factors contributing to drug-induced liver injury (Slizgi et al., 2016).
Mechanism of Action
Target of Action
The primary target of Tolvaptan and its metabolite DM-4128 is the vasopressin V2 receptor . This receptor is found in the walls of the vasculature and luminal membranes of renal collecting ducts .
Mode of Action
Tolvaptan and its metabolite DM-4128 act as selective and competitive antagonists of the vasopressin V2 receptor . By blocking V2 receptors in the renal collecting ducts, they prevent the insertion of aquaporins into the walls, thereby inhibiting water absorption .
Biochemical Pathways
The action of Tolvaptan and its metabolite DM-4128 affects several biochemical pathways. In vitro assays have identified alterations in bile acid disposition and inhibition of mitochondrial respiration as potential mechanisms underlying Tolvaptan hepatotoxicity . Furthermore, gene pathway analysis revealed that oxidative stress and immune response pathways were activated in response to Tolvaptan treatment .
Pharmacokinetics
Tolvaptan and its metabolite DM-4107 reach steady-state plasma concentrations after 7 days of consecutive oral administration . No accumulation of Tolvaptan or DM-4107 was found, but DM-4128 (referred to as DM-4103 in the study) accumulated 18.2-fold after multiple dosing . The plasma concentrations of Tolvaptan and its metabolites were measured using high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) .
Result of Action
The action of Tolvaptan and its metabolite DM-4128 results in a diuretic effect without significant electrolyte loss . This is achieved by blocking the vasopressin V2 receptor, which prevents water reabsorption in the renal collecting ducts . In some cases, tolvaptan treatment has been associated with drug-induced liver injury (dili) .
Action Environment
The action, efficacy, and stability of Tolvaptan and its metabolite DM-4128 can be influenced by various environmental factors. For example, the presence of Tolvaptan- and Tolvaptan-metabolite-responsive T cell clones within the peripheral circulation of patients with liver injury has been described . Furthermore, inter-patient variability can impact susceptibility to liver injury as well as the relative contribution of different mechanisms of toxicity .
Biochemical Analysis
Biochemical Properties
Tolvaptan metabolite DM-4128 plays a significant role in biochemical reactions, particularly in the context of its parent compound’s therapeutic effects. DM-4128 interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with bile acid transporters, where DM-4128 has been shown to inhibit the bile salt export pump (BSEP) and the sodium-taurocholate co-transporting polypeptide (NTCP) . These interactions can lead to alterations in bile acid disposition, which is a crucial factor in understanding the hepatotoxicity associated with Tolvaptan and its metabolites.
Cellular Effects
Tolvaptan metabolite DM-4128 influences various cellular processes and functions. It has been observed to affect mitochondrial respiration, leading to mitochondrial dysfunction . This metabolite can induce oxidative stress within cells, which in turn impacts cell signaling pathways and gene expression. The inhibition of bile acid transporters by DM-4128 can also lead to cellular stress responses, further influencing cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of Tolvaptan metabolite DM-4128 involves several pathways. At the molecular level, DM-4128 binds to and inhibits bile acid transporters such as BSEP and NTCP . This inhibition disrupts the normal transport and excretion of bile acids, leading to their accumulation within hepatocytes. Additionally, DM-4128 has been shown to interfere with mitochondrial function by inhibiting components of the electron transport chain, which results in reduced ATP production and increased production of reactive oxygen species (ROS) . These molecular interactions contribute to the overall hepatotoxic effects observed with Tolvaptan and its metabolites.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tolvaptan metabolite DM-4128 have been studied over various time periods. It has been found that the stability and degradation of DM-4128 can influence its long-term effects on cellular function. In vitro studies have shown that prolonged exposure to DM-4128 can lead to sustained mitochondrial dysfunction and oxidative stress . Additionally, in vivo studies have indicated that the hepatotoxic effects of DM-4128 may become more pronounced over time, necessitating careful monitoring of liver function during long-term treatment with Tolvaptan .
Dosage Effects in Animal Models
The effects of Tolvaptan metabolite DM-4128 vary with different dosages in animal models. Studies have shown that at lower doses, DM-4128 can effectively inhibit bile acid transporters without causing significant toxicity . At higher doses, the metabolite can induce severe hepatotoxicity, characterized by elevated liver enzymes and histopathological changes in liver tissue . These findings highlight the importance of dose optimization to minimize adverse effects while maintaining therapeutic efficacy.
Metabolic Pathways
Tolvaptan metabolite DM-4128 is involved in several metabolic pathways. It is primarily formed in the liver through the cytochrome P450-mediated metabolism of Tolvaptan . DM-4128 can further undergo phase II metabolism, including glucuronidation and sulfation, which facilitate its excretion from the body . The interactions of DM-4128 with various enzymes and cofactors in these metabolic pathways can influence its overall pharmacokinetic profile and therapeutic effects.
Transport and Distribution
The transport and distribution of Tolvaptan metabolite DM-4128 within cells and tissues involve several transporters and binding proteins. DM-4128 has been shown to interact with organic anion transport polypeptides (OATPs) and organic anion transporters (OATs), which play a role in its uptake and distribution within hepatocytes . Additionally, the metabolite’s interactions with binding proteins can influence its localization and accumulation in specific tissues, impacting its overall pharmacological effects .
Subcellular Localization
Tolvaptan metabolite DM-4128 exhibits specific subcellular localization patterns that influence its activity and function. Studies have shown that DM-4128 can accumulate within mitochondria, where it exerts its effects on mitochondrial respiration and oxidative stress . The metabolite may also localize to other cellular compartments, such as the endoplasmic reticulum, where it can interact with various enzymes and proteins involved in bile acid metabolism . These subcellular localization patterns are critical for understanding the precise mechanisms of action of DM-4128.
Properties
IUPAC Name |
(4-amino-2-methylphenyl)-(7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-11-9-13(20)5-6-14(11)18(23)21-8-2-3-17(22)15-10-12(19)4-7-16(15)21/h4-7,9-10,17,22H,2-3,8,20H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFPODYXXNMTEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C(=O)N2CCCC(C3=C2C=CC(=C3)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1432725-24-0 | |
Record name | DM-4128 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1432725240 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DM-4128 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U854V7PAG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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